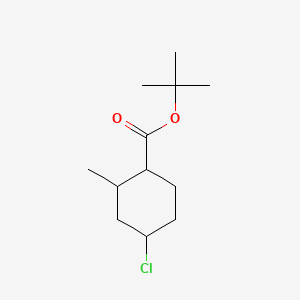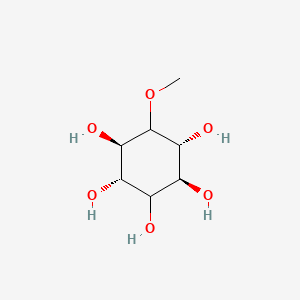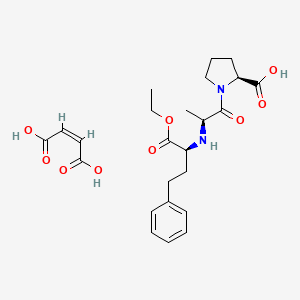
(1E,4E,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humulene (alpha): , also known as alpha-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24. It contains an 11-membered ring and consists of three isoprene units with three nonconjugated carbon-carbon double bonds. Humulene was first identified in the essential oils of Humulus lupulus (hops), from which it derives its name . It is known for its distinctive earthy, woody, and spicy aroma and is found in various aromatic plants, including cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulene is derived from farnesyl diphosphate through the action of sesquiterpene synthase enzymes. Other synthetic methods include the use of titanium-catalyzed carbonyl coupling reactions (McMurry synthesis) and the intramolecular alkylation of allylic halides with protected hydroxynitrile anions (Takahashi synthesis) .
Industrial Production Methods: Industrial production of humulene can be achieved through the heterologous expression of humulene synthase in microorganisms such as Candida tropicalis, Saccharomyces cerevisiae, and Yarrowia lipolytica. These engineered strains can produce high yields of humulene using renewable feedstocks like waste cooking oil .
Chemical Reactions Analysis
Types of Reactions: Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is ozonolysis, where humulene reacts with ozone to form ozonides, which can further undergo ring-opening reactions to produce sesquiterpene Criegee intermediates .
Common Reagents and Conditions:
Oxidation: Ozone is commonly used for the ozonolysis of humulene.
Reduction: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Ozonolysis: Produces ozonides and Criegee intermediates.
Hydrogenation: Results in the formation of fully saturated hydrocarbons.
Halogenation: Leads to the formation of halogenated derivatives of humulene.
Scientific Research Applications
Chemistry: Humulene is used as a precursor in the synthesis of various sesquiterpenoids and other complex organic molecules .
Biology and Medicine: Humulene exhibits significant biological activities, including anti-inflammatory, antibacterial, and antitumor properties. It has been shown to reduce inflammation markers in rodent models and exhibit cytotoxicity against various cancer cell lines .
Industry: Humulene is a key component in the brewing industry, contributing to the “hoppy” aroma of beer. It is also used in the fragrance industry due to its distinctive aroma .
Mechanism of Action
Humulene exerts its effects through various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 in lipopolysaccharide-induced macrophages . Additionally, humulene’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-kappaB) activation and the reduction of neutrophil migration .
Comparison with Similar Compounds
Beta-caryophyllene: An isomer of humulene, also found in many aromatic plants.
Farnesene: Another sesquiterpene with similar structural features.
Bisabolene: A sesquiterpene with comparable biological activities.
Uniqueness: Humulene is unique due to its distinctive aroma and its presence in both hops and cannabis. Unlike beta-caryophyllene, which interacts with the body’s endocannabinoid receptors, humulene does not directly interact with these receptors . This difference in interaction contributes to its unique biological effects and applications.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,4E,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10- |
InChI Key |
FAMPSKZZVDUYOS-VHAXJKOXSA-N |
Isomeric SMILES |
C/C/1=C/CC(/C=C/C/C(=C/CC1)/C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=CCC1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1,3,5(35),9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B10753617.png)


![tetrasodium;(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate](/img/structure/B10753650.png)
![(4R,5R,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753660.png)

![(2R,4R,5S,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753679.png)


![(2R,4R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753700.png)
![(2R)-2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile](/img/structure/B10753704.png)

